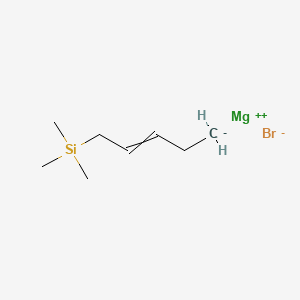

magnesium;trimethyl(pent-2-enyl)silane;bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium;trimethyl(pent-2-enyl)silane;bromide is a Grignard-type reagent featuring a magnesium center coordinated to a bromide ion and a trimethyl(pent-2-enyl)silane moiety. Its synthesis typically involves the reaction of trimethyl(pent-2-enyl)silane with magnesium metal in the presence of a bromide source, such as bromine or alkyl bromides, under anhydrous conditions . This compound is structurally related to other silylated Grignard reagents, such as 1-trimethylsilylvinylmagnesium bromide, which are pivotal in forming carbon-silicon bonds during conjugate additions or annulation reactions .

The pent-2-enyl group in the silane component introduces steric and electronic effects that influence reactivity. For instance, in chelation-controlled additions, magnesium bromide etherate facilitates high diastereoselectivity (>99:1) by coordinating to hydroxyl groups in substrates, directing the silyl group’s regioselective attack . Beyond organic synthesis, silane-magnesium complexes are explored in corrosion-resistant coatings for magnesium alloys, where silane condensation forms cross-linked Si-O-Si or Mg-O-Si networks that enhance adhesion and barrier properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;trimethyl(pent-2-enyl)silane;bromide can be synthesized through the reaction of trimethyl(pent-2-enyl)silane with magnesium in the presence of a brominating agent. The reaction typically takes place in an anhydrous ether solvent under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled conditions. The process includes rigorous purification steps to ensure the removal of any impurities that could affect the reactivity of the final product .

Chemical Reactions Analysis

Types of Reactions

Magnesium;trimethyl(pent-2-enyl)silane;bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic molecules.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.

Temperature: Reactions are often conducted at low temperatures to control the reactivity.

Major Products

The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .

Scientific Research Applications

Synthetic Applications

2.1. Organometallic Reactions

Magnesium; trimethyl(pent-2-enyl)silane; bromide has been utilized in various organometallic reactions, particularly in the formation of carbon-carbon bonds. Its reactivity allows for:

- Allylation Reactions : It can act as a nucleophile in allylation reactions, effectively transferring the pentenyl group to electrophiles such as carbonyl compounds .

- Silylation : The compound can be used to introduce silyl groups into organic molecules, enhancing their reactivity and stability .

Case Study: Barbier Allylation

A notable study demonstrated the use of this compound in the Barbier allylation of benzaldehydes, showcasing its effectiveness in producing allylic alcohols with high yields .

Material Science Applications

3.1. Polymer Chemistry

In polymer chemistry, magnesium; trimethyl(pent-2-enyl)silane; bromide has been explored for its potential to modify polymer structures. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

| Application | Description |

|---|---|

| Polymer Modification | Enhances thermal stability and mechanical properties of polymers |

| Silylation of Polymers | Improves compatibility and adhesion properties |

Catalytic Applications

4.1. Catalysis in Organic Synthesis

The compound serves as an effective catalyst in various organic transformations:

- Silicon-Based Catalysis : The silicon atom's ability to stabilize intermediates makes this compound useful in catalyzing reactions such as cyclizations and rearrangements .

- Radical Reactions : It has been employed in radical cyclization processes, providing a pathway for synthesizing complex molecules with high stereocontrol .

Mechanism of Action

The mechanism by which magnesium;trimethyl(pent-2-enyl)silane;bromide exerts its effects involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 1-Trimethylsilylvinylmagnesium Bromide

- Structure : Features a vinyl-silane group instead of pent-2-enyl-silane.

- Reactivity : Generates α,β-unsaturated ketones via conjugate addition but may produce dimeric byproducts due to secondary reactions with ketones .

- Yield : ~81% in silane synthesis (e.g., dimethyl(2-methyleneheptyl)silane) under optimized THF conditions .

(b) (E)-2-Trimethylsilylethenylmagnesium Bromide

- Structure : Trans-configuration of the silyl ethenyl group.

- Application : Used in stereoselective syntheses of dienes, such as (E,E)-trimethyl(4-phenyl-1,3-butadienyl)silane, with high geometric fidelity .

(c) Phenylmagnesium Bromide

- Structure : Lacks silane functionality; phenyl group directly bonded to magnesium.

- Utility: Limited to aryl couplings but incompatible with silane tethering due to absence of Si-C bonds .

Silane Component Comparisons

Magnesium Bromide vs. Other Catalysts

- Magnesium Bromide Etherate: Chelates hydroxyl groups, enabling >99:1 diastereoselectivity in silyl additions . Superior to non-chelating Mg salts (e.g., MgCl2) in directing regiochemistry.

- Magnesium Hydride (MgH2) :

- Zinc or Aluminum Complexes :

Corrosion Resistance

- Coating Performance : Silane-magnesium coatings on AZ91D alloy exhibit 2–3x higher impedance in electrochemical tests compared to standalone hydroxyapatite or TiO2 coatings due to robust Si-O-Si networks .

- Pretreatment Dependency : Alkaline surface pretreatment increases hydroxyl group density, improving silane adhesion and corrosion resistance by 40% .

Catalysis

- Hydrosilylation : Magnesium-silane complexes catalyze strained C–C bond hydrosilylation with 85–95% conversion, though stereoselectivity remains moderate (E:Z = 1:1) .

Q & A

Basic Research Questions

Q. What is the optimal method for synthesizing high-purity magnesium bromide (MgBr₂) for Grignard reagent applications?

- Methodological Answer : MgBr₂ can be synthesized via direct reaction of magnesium metal with bromine in anhydrous diethyl ether under inert conditions. Critical steps include using ultra-pure magnesium turnings, controlled bromine addition to prevent exothermic runaway, and rigorous exclusion of moisture . Alternative routes involve reacting MgO with hydrobromic acid (HBr), but this requires post-synthesis purification to remove water and residual acid .

Q. How can the Lewis structure of magnesium bromide be validated experimentally?

- Methodological Answer : The ionic nature of MgBr₂ (Mg²⁺ and 2Br⁻) is confirmed via X-ray crystallography, which reveals its hexagonal crystal lattice. Spectroscopic methods, such as Raman spectroscopy, show characteristic Mg-Br vibrational modes at ~150–200 cm⁻¹. Additionally, conductivity measurements in anhydrous THF demonstrate its dissociation into ions, supporting the Lewis model .

Q. What are the critical steps in synthesizing trimethyl(pent-2-enyl)silane derivatives?

- Methodological Answer : A common strategy involves hydrosilylation of pent-2-ene with trimethylsilane using Karstedt’s catalyst (Pt-divinyltetramethyldisiloxane). Alternatively, Grignard intermediates (e.g., pent-2-enylmagnesium bromide) can react with chlorotrimethylsilane in THF at −78°C, followed by aqueous workup and distillation . Purity is verified via GC-MS and ¹H NMR .

Advanced Research Questions

Q. How does magnesium bromide etherate catalyze the rearrangement of α-deuteroepoxyethylsilane to aldehydes?

- Methodological Answer : MgBr₂ etherate acts as a Lewis acid, coordinating to the epoxide oxygen and polarizing the C-O bond. This facilitates ring-opening via a carbocation intermediate, followed by hydride shift and elimination to yield aldehydes. Isotopic labeling (e.g., deuterium at the α-position) and ¹H NMR tracking confirm the mechanism . Kinetic studies show a first-order dependence on MgBr₂ concentration .

Q. How can contradictory data on silane critical constants (e.g., boiling points) be resolved?

- Methodological Answer : Discrepancies in historical silane data (e.g., Adwentowski’s 1911 study citing −116°C vs. modern −111.9°C) arise from impurities in early synthesis methods (e.g., Mg₂Si-derived silane). Modern approaches use high-purity SiH₄ gas and calibrated differential scanning calorimetry (DSC) to measure critical temperatures. Cross-validation with quantum mechanical calculations (e.g., COSMO-RS) reduces uncertainty .

Q. What thermodynamic properties govern magnesium bromide’s stability in solvated vs. anhydrous forms?

- Methodological Answer : The anhydrous form (ΔfH°gas = −302.92 kJ/mol) is stabilized by ionic lattice energy, while solvated forms (e.g., MgBr₂·6H₂O) exhibit lower melting points due to disrupted lattice by water. Key data include:

| Property | Anhydrous MgBr₂ | Hexahydrate MgBr₂·6H₂O |

|---|---|---|

| ΔfH° (kJ/mol) | −302.92 | −524.26 |

| Melting Point (°C) | 711 | 165 (decomp.) |

| Solubility (H₂O, g/L) | 102 | 316 |

Q. What strategies improve regioselectivity in silane-functionalized cross-coupling reactions?

- Methodological Answer : Using bulky ligands (e.g., triisopropylsilyl) or low-polarity solvents (hexanes/THF) directs coupling to less sterically hindered sites. For example, FeBr₂-catalyzed coupling of ((trimethylsilyl)ethynyl)magnesium bromide with iodotetrahydro-2H-pyran achieves 75% yield and 24:1 cis:trans selectivity via steric control .

Q. Data Contradiction Analysis

Q. Why do some Grignard reactions with chlorosilanes fail to yield expected products?

- Methodological Answer : Side reactions (e.g., THF ring-opening by iodide ions or Mg surface passivation) can occur. For example, 5-chloroquinoline Grignard reactions in THF show 60% Mg consumption but no carboxylation product due to competing THF degradation. Mitigation involves iodide-free conditions or using less reactive siloxanes .

Properties

CAS No. |

662112-23-4 |

|---|---|

Molecular Formula |

C8H17BrMgSi |

Molecular Weight |

245.51 g/mol |

IUPAC Name |

magnesium;trimethyl(pent-2-enyl)silane;bromide |

InChI |

InChI=1S/C8H17Si.BrH.Mg/c1-5-6-7-8-9(2,3)4;;/h6-7H,1,5,8H2,2-4H3;1H;/q-1;;+2/p-1 |

InChI Key |

FQUIMKJAOCFDCV-UHFFFAOYSA-M |

Canonical SMILES |

C[Si](C)(C)CC=CC[CH2-].[Mg+2].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.